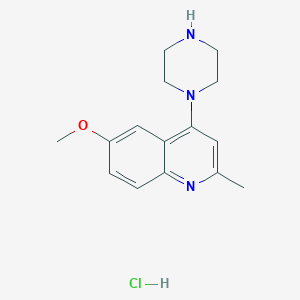

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

Descripción general

Descripción

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a synthetic compound with the molecular formula C15H20ClN3O. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been described . Also, the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives has been reported .Molecular Structure Analysis

The molecular weight of 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is 293.79 g/mol. The molecular structure can be analyzed using high-resolution mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the activation of caspase-3 and -7, enhanced the cleavage of PARP, and decreased Bcl-2 expression in H1299 cells has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride can be analyzed using various techniques. For instance, the melting point of a similar compound, 4-methyl-2-(piperazin-1-yl)quinoline hydrochloride, is 265-267°C .Aplicaciones Científicas De Investigación

Drug Discovery

Quinoline, which is a part of the compound , is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The compound’s unique structure makes it a valuable component in the development of new drugs.

Industrial and Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . Its derivatives, including “6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride”, can be used in various chemical reactions and syntheses.

Neuroprotection

Some triazole-pyrimidine-based compounds, which can be synthesized from quinoline derivatives, have shown promising neuroprotective properties . They could potentially be developed as treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Anti-neuroinflammatory Agents

The same triazole-pyrimidine-based compounds also exhibited significant anti-neuroinflammatory properties . They inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Tubulin Polymerization Inhibitors

5-Amino-2-aroylquinolines, which can be synthesized from quinoline, have been used as potent tubulin polymerization inhibitors . This application is particularly relevant in the field of cancer research.

Inhibitors of Bacterial DNA Gyrase and Topoisomerase

3-Fluoro-6-methoxyquinoline derivatives have been used as inhibitors of bacterial DNA gyrase and topoisomerase . These enzymes are essential for bacterial DNA replication, making this application important in the development of new antibiotics.

Mecanismo De Acción

Target of Action

Similar compounds have shown strong antiproliferative activities against the growth of various cells .

Mode of Action

Related compounds have been found to induce dna damage even at low concentrations .

Biochemical Pathways

Related compounds have been found to significantly increase bax expression, activate caspase-3 and -7, enhance the cleavage of parp, and decrease bcl-2 expression .

Result of Action

Related compounds have been found to induce dna damage and affect the expression of various proteins .

Direcciones Futuras

Propiedades

IUPAC Name |

6-methoxy-2-methyl-4-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O.ClH/c1-11-9-15(18-7-5-16-6-8-18)13-10-12(19-2)3-4-14(13)17-11;/h3-4,9-10,16H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJWRRVBOXQKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride | |

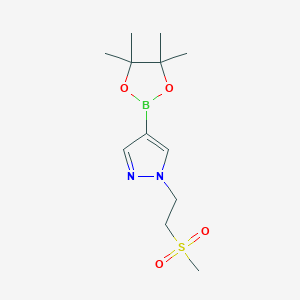

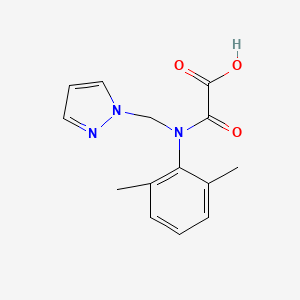

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)

![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)